Tamoxifen citrate
説明
Synthesis Analysis
The synthesis of Tamoxifen Citrate involves complex chemical processes aimed at producing an effective antiestrogen compound. One method involves the aldol reaction of benzyl phenyl ketone with acetaldehyde followed by Friedel-Crafts substitution with anisole, leading to tamoxifen derivatives through a series of steps including the installation of the side-chain moiety and the base-induced double-bond migration to form the tetra-substituted olefin structure (Shiina et al., 2007). Another approach utilizes nickel-catalyzed arylative carboxylation to synthesize tamoxifen from disubstituted alkyne using a catalytic amount of Ni(0) and DBU under carbon dioxide atmosphere (Shimizu et al., 2006).
Molecular Structure Analysis
Tamoxifen Citrate's efficacy is intricately linked to its molecular structure, characterized by its ability to bind to estrogen receptors and block estrogen's effects. The structure of Tamoxifen includes various polymorphic forms, which are crucial for its antiestrogenic properties. A vibrational study has been conducted to identify and characterize these polymorphic forms, aiding in understanding the compound's stability and effectiveness (Gamberini et al., 2007).
Chemical Reactions and Properties
Tamoxifen Citrate's chemical properties are pivotal in its function as an antiestrogen. It undergoes various chemical reactions that influence its interaction with estrogen receptors. For instance, tamoxifen induces oxidative stress and mitochondrial apoptosis via stimulating mitochondrial nitric oxide synthase, highlighting its complex interactions at the cellular level (Nazarewicz et al., 2007).
Physical Properties Analysis
The physical properties of Tamoxifen Citrate, such as solubility and stability, significantly affect its delivery and efficacy. Studies focusing on self-nanoemulsifying drug delivery systems and lecithin/chitosan nanoparticles have been developed to improve oral administration, highlighting efforts to enhance its physical properties for better therapeutic outcomes (Elnaggar et al., 2009; Barbieri et al., 2013).
Chemical Properties Analysis
The chemical properties of Tamoxifen Citrate, including its interactions and reactions within biological systems, play a crucial role in its antiestrogenic effects. Its ability to induce oxidative stress and affect mitochondrial functions exemplifies its complex chemical behavior, which is essential for its therapeutic action against breast cancer cells (Nazarewicz et al., 2007).
科学的研究の応用
Drug Delivery Systems : Tamoxifen citrate can be formulated into self-nanoemulsifying drug delivery systems (SNEDDS) to enhance its oral efficacy, addressing issues like poor water solubility and vulnerability to enzymatic degradation (Elnaggar, El-Massik, & Abdallah, 2009).
Breast Cancer Treatment : It's a key drug in breast cancer treatment, blocking estrogen action and showing consistent beneficial effects on disease-free survival (Love, 1989). Tamoxifen citrate is found in highest concentrations in the hypophysis during endocrine treatment for breast cancer (Kafkaslı, 1998).
Chemoprevention : Continuous administration of tamoxifen citrate following exposure to a carcinogen can prevent tumors in rodent mammary model systems and improve survival in humans (Love, 1989).
Cell Death Induction : It induces cell death via apoptosis in both estrogen receptor-positive and estrogen receptor-negative breast cancer cell lines, particularly in ER-positive MCF-7 cells (Keene, Azuelos, & Majumdar, 2014).
Treatment of Primary Breast Cancer : As a non-steroidal estrogen agonist and antagonist agent, tamoxifen citrate is used as adjuvant therapy in primary breast cancer treatment (Jeong et al., 2003).
Side Effects and Risks : It may increase risks for thromboembolic events, endometrial cancer, and strokes, although it effectively reduces the risk for invasive breast cancer (Nelson et al., 2009). Additionally, there's evidence suggesting its implication in the development of endometrial carcinomas in postmenopausal women on breast cancer therapy (Malfetano, 1990).
Nanoparticle Applications : Nanoparticles containing tamoxifen citrate offer controlled drug delivery for prolonged periods, and transferrin-conjugated solid lipid nanoparticles enhance active targeting in breast cancer treatment (Bhagwat et al., 2020; Sahana, Santra, Basu, & Mukherjee, 2010).
Potential for Hepatotoxicity : There are concerns about tamoxifen citrate causing oxidative stress in liver cells, leading to liver injury, but certain substances like green tea extract and lycopene have been found to potentially mitigate this effect (El-Beshbishy, 2005; Adikwu, Ebinyo, & Benalayefa, 2020).
Uterine and Ocular Side Effects : Tamoxifen citrate can cause adverse effects at the uterine level and subtle visual disturbances in some patients (Ascher, Imaoka, & Lage, 2000; Rolf, 1998).
Pregnancy Risks : Exposure during pregnancy can lead to fetal abnormalities like Goldenhar's syndrome (Cullins, Pridjian, & Sutherland, 1994).
Maculopathy : Tamoxifen therapy can cause crystalline maculopathy, a rare complication that needs differentiation from other conditions (Rijal, Nakhwa, & Sindal, 2014).
Safety And Hazards
特性
IUPAC Name |
2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]-N,N-dimethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29NO.C6H8O7/c1-4-25(21-11-7-5-8-12-21)26(22-13-9-6-10-14-22)23-15-17-24(18-16-23)28-20-19-27(2)3;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-18H,4,19-20H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b26-25-; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQZYTYWMLGAPFJ-OQKDUQJOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN(C)C)C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)OCCN(C)C)/C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H37NO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
10540-29-1 (Parent) | |
Record name | Tamoxifen citrate [USAN:USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054965241 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8021301 | |
Record name | Tamoxifen citrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8021301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
563.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tamoxifen citrate | |
CAS RN |
54965-24-1 | |
Record name | Tamoxifen citrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54965-24-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tamoxifen citrate [USAN:USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054965241 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tamoxifen citrate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757345 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Tamoxifen citrate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=180973 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Tamoxifen citrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8021301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (Z)-[2-[4-(1,2-diphenylbut-1-enyl)phenoxy]ethyl]dimethylammonium dihydrogen 2-hydroxypropane-1,2,3-tricarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.996 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TAMOXIFEN CITRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7FRV7310N6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。